

Application of Agelasine in studying ion pump mechanisms.

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Compound of Interest

Compound Name: Agelasine
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Agelasine and its derivatives, a class of diterpenoid alkaloids isolated from marine sponges of the genus *Agelas*, have garnered significant attention for their diverse biological activities. Among these, their potent inhibitory effects on key ion pumps, such as Na^+/K^+ -ATPase and sarcoplasmic/endoplasmic reticulum Ca^{2+} -ATPase (SERCA), make them valuable tools for studying the mechanisms of ion transport and for exploring potential therapeutic applications. This document provides detailed application notes and protocols for utilizing **agelasine** in the investigation of ion pump function.

Agelasines are characterized by a 7,9-dialkylpurinium salt core structure. Notably, compounds like **agelasine B** and **agelasidine C** have been identified as potent inhibitors of both Na^+/K^+ -ATPase and SERCA pumps.^{[1][2]} The inhibition of these essential ion transporters disrupts cellular ion homeostasis, leading to a cascade of downstream effects, including apoptosis in cancer cells.^[3]

Data Presentation

The following table summarizes the available quantitative data on the inhibitory and cytotoxic effects of various **agelasine** compounds.

Compound	Target	Cell Line/Enzyme Source	IC50 Value (μM)	Reference
Agelasine B	Cytotoxicity (SERCA inhibition-mediated)	MCF-7 (Human breast cancer)	2.99	[3]
	Cytotoxicity (SERCA inhibition-mediated)	SKBr3 (Human breast cancer)	3.22	[3]
	Cytotoxicity (SERCA inhibition-mediated)	PC-3 (Human prostate cancer)	6.86	[3]
	Cytotoxicity	Fibroblasts (Human)	32.91	[3]
Agelasine B	Na+/K+-ATPase	Brain and Kidney	Potent inhibitor (Specific IC50 not provided)	[2]
Agelasidine C	Na+/K+-ATPase	Brain and Kidney	Potent inhibitor (Specific IC50 not provided)	[2]
Agelasine W, X, Y	Cbl-b ubiquitin ligase	-	> 50	[4]

Mechanism of Action on Ion Pumps

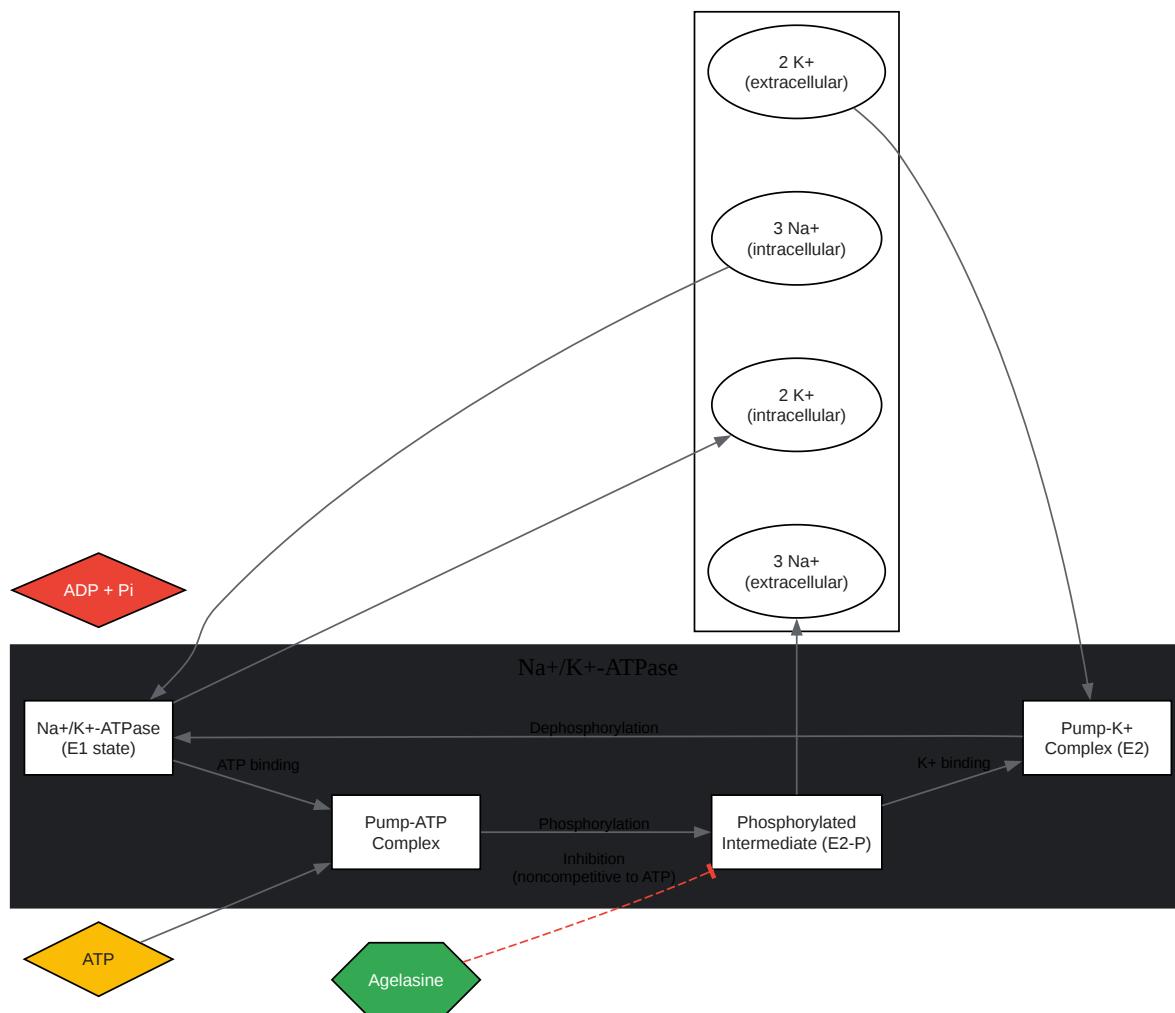
Na+/K+-ATPase Inhibition

Agelasine B and agelasidine C exhibit a distinct mechanism of Na+/K+-ATPase inhibition.

Kinetic analyses have revealed the following key features:

- Parabolic Inhibition: The inhibitory effect increases more than proportionally with the inhibitor concentration, suggesting a complex interaction with the enzyme.[\[2\]](#)
- Noncompetitive Inhibition with respect to ATP: **Agelasines** do not compete with ATP for its binding site on the enzyme.[\[2\]](#) This indicates that their binding site is allosteric, affecting the enzyme's catalytic activity without directly blocking ATP binding.
- Binding Stoichiometry: The parabolic nature of the inhibition suggests that two molecules of **agelasine** or agelasidine C may bind to one molecule of the Na+/K+-ATPase enzyme.[\[2\]](#)

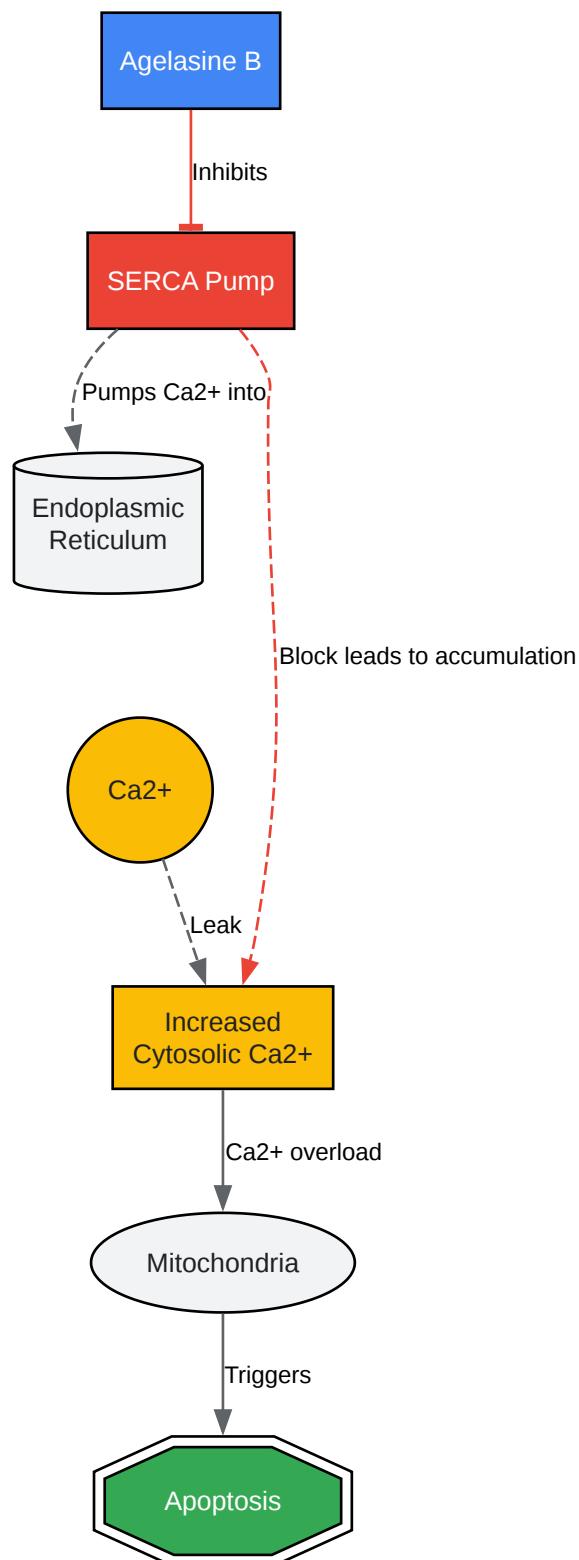
The interaction of **agelasine** with the Na+/K+-ATPase can be visualized as follows:

[Click to download full resolution via product page](#)**Inhibition of the Na⁺/K⁺-ATPase cycle by Agelasine.**

SERCA Inhibition and Downstream Effects

Agelasine B is a potent inhibitor of the SERCA pump, which is responsible for sequestering Ca²⁺ ions into the sarcoplasmic/endoplasmic reticulum.^[3] Inhibition of SERCA by **agelasine B** leads to a sustained increase in the cytosolic Ca²⁺ concentration. This disruption of Ca²⁺ homeostasis triggers a signaling cascade that ultimately leads to apoptosis, particularly in cancer cells.^[3]

The signaling pathway initiated by SERCA inhibition can be depicted as follows:



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Signaling pathway of **Agelasine B**-induced apoptosis via SERCA inhibition.

Experimental Protocols

The following are generalized protocols for studying the effects of **agelasine** on Na+/K+-ATPase and SERCA activity. Researchers should optimize these protocols based on their specific experimental setup and the source of the enzyme.

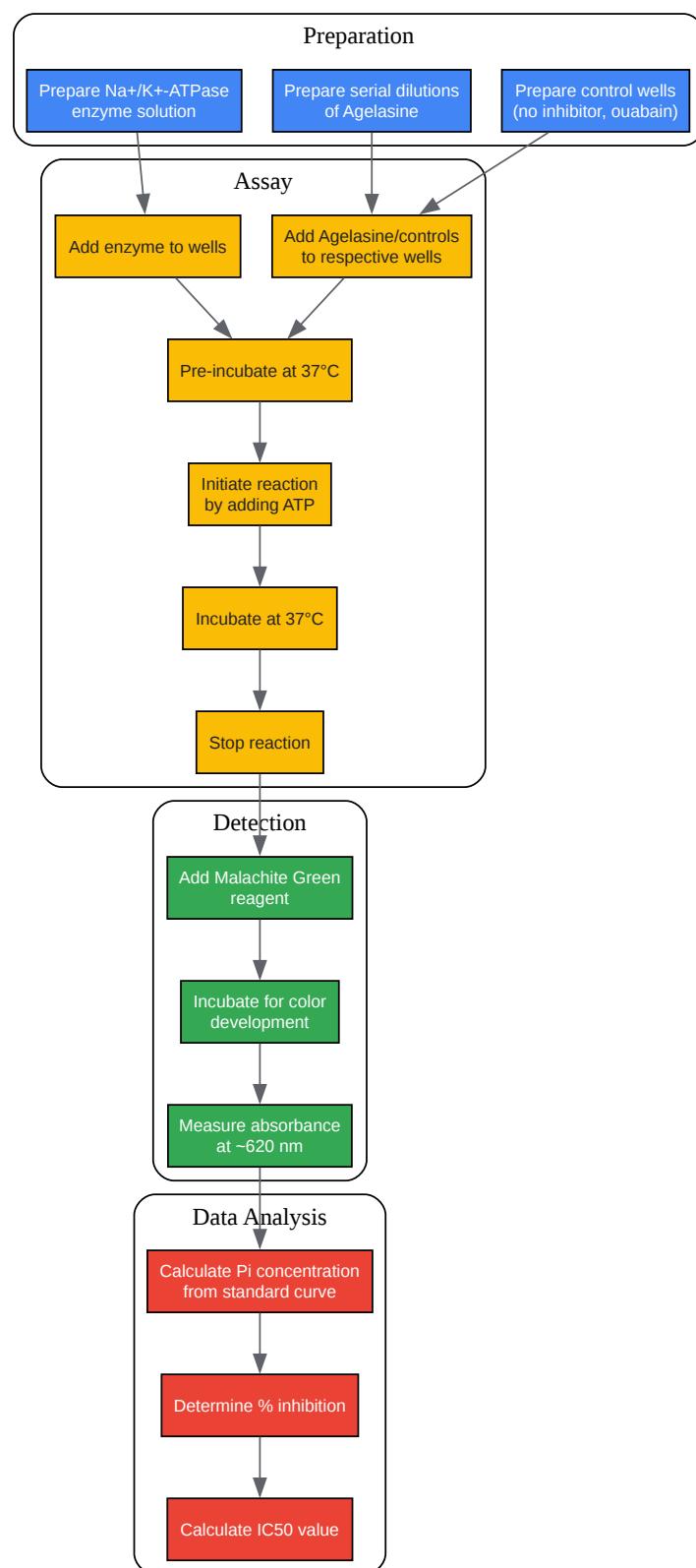
Protocol 1: Determination of Na+/K+-ATPase Inhibition by Agelasine

This protocol is based on the measurement of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

- Purified Na+/K+-ATPase (e.g., from porcine brain or kidney) or membrane preparations rich in the enzyme.
- **Agelasine** compound (dissolved in a suitable solvent, e.g., DMSO).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂.
- ATP solution (100 mM).
- Ouabain solution (a known Na+/K+-ATPase inhibitor, for control).
- Malachite green reagent for phosphate detection.
- 96-well microplate.
- Microplate reader.

Experimental Workflow:

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Workflow for Na+/K+-ATPase inhibition assay.

Procedure:

- Prepare a phosphate standard curve.
- Reaction Setup: In a 96-well plate, add the following to each well:
 - Assay Buffer.
 - **Agelasine** solution at various concentrations (or solvent control/ouabain).
 - Na⁺/K⁺-ATPase enzyme preparation.
- Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.
- Reaction Initiation: Add ATP to each well to a final concentration of 1-5 mM to start the reaction.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) during which the reaction is linear.
- Reaction Termination: Stop the reaction by adding a solution like trichloroacetic acid (TCA).
- Phosphate Detection: Add the malachite green reagent to each well.
- Measurement: After a short incubation for color development, measure the absorbance at approximately 620 nm using a microplate reader.
- Data Analysis: Calculate the amount of Pi released and determine the percent inhibition for each **agelasine** concentration. The IC₅₀ value can be calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Measurement of SERCA Activity Inhibition by Agelasine

This protocol measures the Ca²⁺-dependent ATPase activity of SERCA in isolated sarcoplasmic reticulum (SR) vesicles.

Materials:

- Isolated SR vesicles (e.g., from rabbit skeletal muscle).
- **Agelasine** compound.
- Assay Buffer: 40 mM MOPS (pH 7.0), 80 mM KCl, 5 mM MgCl₂, 0.2 mM EGTA.
- ATP solution (100 mM).
- CaCl₂ solutions to achieve a range of free Ca²⁺ concentrations.
- Thapsigargin (a specific SERCA inhibitor, for control).
- Malachite green reagent.
- 96-well microplate.
- Microplate reader.

Procedure:

- Prepare a phosphate standard curve.
- Reaction Setup: In a 96-well plate, add the following to each well:
 - Assay Buffer.
 - **Agelasine** solution at various concentrations (or solvent control/thapsigargin).
 - SR vesicle suspension.
 - Varying concentrations of CaCl₂ to establish a Ca²⁺ concentration gradient.
- Pre-incubation: Incubate the plate at 37°C for 10 minutes.
- Reaction Initiation: Add ATP to a final concentration of 1 mM.
- Incubation: Incubate at 37°C for 15-30 minutes.
- Reaction Termination: Stop the reaction with TCA.

- Phosphate Detection: Add malachite green reagent.
- Measurement: Read absorbance at ~620 nm.
- Data Analysis: Determine the Ca²⁺-dependent ATPase activity by subtracting the basal ATPase activity (in the absence of added Ca²⁺) from the total activity. Calculate the percent inhibition by **agelasine** and determine the IC₅₀ value.

Conclusion

Agelasine and its analogs are powerful chemical probes for investigating the structure, function, and regulation of Na⁺/K⁺-ATPase and SERCA pumps. The protocols and data presented here provide a framework for researchers to utilize these marine natural products in their studies of ion transport mechanisms and to explore their potential as leads for the development of novel therapeutics targeting these essential cellular machines. The noncompetitive inhibitory action of **agelasines** on Na⁺/K⁺-ATPase suggests an allosteric regulatory mechanism that warrants further investigation. Similarly, the potent pro-apoptotic effects mediated by SERCA inhibition highlight the therapeutic potential of **agelasines** in oncology.

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